Demeclocycline hydrochloride

Beschreibung

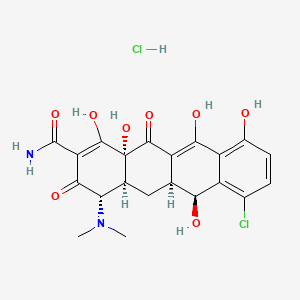

This compound is the hydrochloride salt of demeclocycline. A tetracycline antibiotic, it is used (mainly as the hydrochloride) for the treatment of Lyme disease, acne and bronchitis, as well as for hyponatraemia (low blood sodium concentration) due to the syndrome of inappropriate antidiuretic hormone (SIADH) where fluid restriction alone has been ineffective. It has a role as an antibacterial drug and an aquaretic. It contains a demeclocycline.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1960 and is indicated for infection and has 1 investigational indication.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14-,15-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPVUSSHCBRCOL-KBHRXELFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127-33-3 (Parent) | |

| Record name | Demeclocycline hydrochloride [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045252 | |

| Record name | Demeclocycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64-73-3 | |

| Record name | Demeclocycline hydrochloride [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEMECLOCYCLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demeclocycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeclocycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMECLOCYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O079NTYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Demeclocycline Hydrochloride: A Technical Guide on its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline hydrochloride, a member of the tetracycline class of antibiotics, is a bacteriostatic agent derived from a mutant strain of Streptomyces aureofaciens. Its primary therapeutic function lies in its ability to inhibit bacterial protein synthesis, thereby impeding microbial growth and replication.[1] While clinically used for various bacterial infections, understanding its precise molecular interactions within the bacterial cell is crucial for overcoming resistance and developing next-generation therapeutics. This guide provides an in-depth examination of demeclocycline's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Polypeptide Elongation

The principal antibacterial effect of demeclocycline is achieved by disrupting the elongation phase of protein synthesis.[2] This process is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[1] The mechanism unfolds through a specific, reversible interaction with the bacterial ribosome.

Demeclocycline binds to the 30S ribosomal subunit, a key component of the bacterial 70S ribosome responsible for decoding messenger RNA (mRNA).[3] This binding occurs at a primary binding site, sterically obstructing the acceptor site (A-site). By occupying this critical location, demeclocycline physically prevents the association of aminoacyl-tRNA (aa-tRNA) with the mRNA-ribosome complex.[2] The inability of the correct aa-tRNA to enter the A-site halts the addition of new amino acids to the growing polypeptide chain, leading to a cessation of protein synthesis.[2]

Caption: Demeclocycline binds the 30S subunit, blocking the A-site and preventing tRNA binding.

Complementary Mechanism: Perturbation of Translation Initiation

Recent research indicates that the mechanism of tetracyclines, including demeclocycline, is more complex than initially understood. Evidence suggests a complementary mechanism involving the inhibition of the translation initiation phase. This secondary action further contributes to the overall reduction in protein synthesis.

Studies have shown that demeclocycline can induce a compact conformation in Initiation Factor 3 (IF3) when it is bound to the 30S subunit. It also affects the dynamics of Initiation Factor 1 (IF1). This allosteric perturbation of the initiation factors can delay the crucial step of 50S subunit joining to form the functional 70S initiation complex and slow the subsequent transition into the elongation phase. By interfering with these early steps, demeclocycline reduces the number of ribosomes that can successfully begin translating proteins.

Caption: Demeclocycline perturbs initiation factors, delaying formation of the 70S ribosome.

Quantitative Data Summary

Quantitative analysis of demeclocycline's interaction with Escherichia coli ribosomes has been performed using fluorescence anisotropy. The data reveals a strong, specific binding site on the 70S ribosome and its 30S subunit, but not on the 50S subunit.[4][5] This confirms that the 30S subunit is the primary target.

| Ribosomal Particle | Number of Strong Binding Sites (n₁) | Binding Constant (K₁) M⁻¹ | Weak, Unspecific Binding (n₂K₂) M⁻¹ |

| 70S Ribosome | 1 | 3.2 x 10⁶ | 0.082 x 10⁶ |

| 30S Subunit | 1 | 2.2 x 10⁶ | 0.029 x 10⁶ |

| 50S Subunit | 0 | Not Applicable | 0.035 x 10⁶ |

| Data sourced from Zierer & Erdmann, 1979.[4][5] |

Experimental Protocols

The mechanisms described above have been elucidated through various biochemical and biophysical assays. Below are detailed methodologies for two key experimental approaches.

Ribosomal Binding Assay via Fluorescence Anisotropy

This protocol determines the binding affinity of demeclocycline to ribosomal particles by measuring changes in the rotation of the fluorescent antibiotic upon binding to the much larger ribosome.[4][6]

Objective: To quantify the binding constant (K₁) and the number of binding sites (n) for demeclocycline on bacterial ribosomes.

Methodology:

-

Preparation of Ribosomes:

-

Isolate 70S ribosomes and 30S/50S subunits from a suitable bacterial strain (e.g., E. coli MRE600) using established sucrose gradient centrifugation techniques.

-

Determine the concentration and purity of ribosomal preparations via UV spectrophotometry (A260/A280 ratio).

-

Store purified ribosomes in an appropriate buffer (e.g., 20 mM HEPES-KOH, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 4 mM β-mercaptoethanol) at -80°C.

-

-

Fluorescence Anisotropy Measurement:

-

Perform measurements in a suitable binding buffer (e.g., 20 mM HEPES, 50 mM NH₄Cl, 10 mM MgCl₂) at a constant temperature (e.g., 25°C) using a spectrofluorometer equipped with polarizers.

-

Set the excitation and emission wavelengths appropriate for demeclocycline's intrinsic fluorescence.

-

Prepare a series of titrations. In each series, maintain a constant concentration of ribosomal particles while varying the concentration of demeclocycline. Conversely, perform titrations with a constant demeclocycline concentration and varying ribosome concentrations.

-

For each sample, measure the fluorescence anisotropy (r) after an incubation period sufficient to reach binding equilibrium (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Plot the change in fluorescence anisotropy against the concentration of the titrant.

-

Fit the resulting binding curves to appropriate binding models (e.g., a model assuming one class of strong, specific sites and a second class of weak, non-specific sites) using non-linear least-squares regression analysis.

-

From the best-fit curve, derive the equilibrium binding constant (K₁) and the number of binding sites (n).[4][5]

-

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of demeclocycline on the synthesis of a reporter protein in a cell-free system.[7]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of demeclocycline for bacterial protein synthesis.

Methodology:

-

Preparation of S30 Cell-Free Extract:

-

Grow a suitable E. coli strain (e.g., MRE600) to mid-log phase.

-

Harvest cells and lyse them using a French press or sonication.

-

Prepare the S30 extract by a series of centrifugation steps to remove cell debris and membranes, followed by pre-incubation to degrade endogenous mRNA and DNA.

-

Dialyze the final extract and store at -80°C.

-

-

Coupled Transcription-Translation Reaction:

-

Set up reactions in microplate wells. Each reaction should contain the S30 extract, a reaction buffer mix (containing ATP, GTP, amino acids, and salts), and a DNA template encoding a reporter gene (e.g., firefly luciferase or β-galactosidase).[7]

-

Add this compound to the test wells across a range of concentrations. Include a positive control (no antibiotic) and a negative control (no DNA template).

-

Incubate the plate at 37°C for a set period (e.g., 60-90 minutes) to allow for transcription and translation.[8]

-

-

Quantification of Protein Synthesis:

-

Stop the reaction and measure the amount of synthesized reporter protein.

-

For luciferase, add luciferin substrate and measure the resulting luminescence using a luminometer.[7]

-

For β-galactosidase, add a chromogenic substrate (e.g., ONPG) and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each demeclocycline concentration relative to the positive control.

-

Plot the percent inhibition versus the logarithm of the demeclocycline concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of demeclocycline that inhibits protein synthesis by 50%.[9]

-

Caption: Workflow for an in vitro translation inhibition assay to determine IC₅₀ values.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Tablets [dailymed.nlm.nih.gov]

- 4. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. researchgate.net [researchgate.net]

A Novel Mechanism of Demeclocycline Hydrochloride in SIADH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion is characterized by excessive release of antidiuretic hormone (ADH), also known as vasopressin, leading to hyponatremia and impaired water excretion. Demeclocycline hydrochloride, a tetracycline antibiotic, has been a therapeutic option for SIADH for decades, inducing a state of nephrogenic diabetes insipidus.[1][2] While its clinical effect is well-documented, the precise molecular mechanism of action has been a subject of ongoing research. This technical guide elucidates a novel mechanism of this compound in SIADH, focusing on its interaction with the vasopressin V2 receptor (V2R) signaling cascade in the renal collecting duct principal cells. Recent evidence points to a post-receptor site of action, specifically the inhibition of adenylyl cyclase, which leads to a reduction in aquaporin-2 (AQP2) expression and membrane translocation.[3][4][5][6][7]

Core Mechanism of Action

The primary action of Demeclocycline in counteracting the effects of SIADH lies in its ability to interfere with the intracellular signaling pathway initiated by the binding of vasopressin to its V2 receptor in the kidney's collecting ducts.[3][4][5][8] This interference is not at the level of receptor binding but rather downstream in the signaling cascade.[3][9]

Key Molecular Events:

-

Inhibition of Adenylyl Cyclase: Demeclocycline has been shown to decrease the abundance of specific adenylyl cyclase isoforms, namely adenylate cyclase 3 and 5/6, in renal collecting duct cells.[3][4][5][6][7] This leads to a reduction in the generation of cyclic AMP (cAMP) following vasopressin stimulation.[1][3][4][5][6][7][10]

-

Downregulation of cAMP-PKA Signaling: The decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), a critical downstream effector in the V2R pathway.[11][12][13][14]

-

Reduced Aquaporin-2 (AQP2) Expression and Translocation: PKA activation is essential for both the transcription of the AQP2 gene and the translocation of AQP2 water channels from intracellular vesicles to the apical membrane of the collecting duct cells.[3][4][5][6][7][8] By inhibiting this pathway, Demeclocycline decreases the overall abundance of AQP2 protein and prevents its insertion into the cell membrane.[3][4][5][6][7]

-

Impaired Water Reabsorption: The reduction in apical AQP2 channels leads to decreased water permeability of the collecting duct, resulting in increased water excretion (aquaresis) and a subsequent correction of hyponatremia.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies that elucidate the mechanism of Demeclocycline in SIADH.

Table 1: In Vitro Effects of Demeclocycline on Renal Collecting Duct Cells

| Parameter | Treatment | Result | Reference |

| AQP2 Protein Abundance | Demeclocycline | Decreased | [3][4][5] |

| AQP2 Gene Transcription | Demeclocycline | Decreased | [3][4][5] |

| dDAVP-induced cAMP Generation | Demeclocycline | Decreased | [3][4][5] |

| Adenylate Cyclase 3 Abundance | Demeclocycline | Decreased | [3][4][5] |

| Adenylate Cyclase 5/6 Abundance | Demeclocycline | Decreased | [3][4][5] |

| AQP2 Protein Stability | Demeclocycline | No significant change | [3][4][5] |

| V2 Receptor Localization | Demeclocycline | No significant change | [3][4][5] |

Table 2: In Vivo Effects of Demeclocycline in an SIADH Rat Model

| Parameter | Treatment | Result | Reference |

| Urine Volume | Demeclocycline | Increased | [3][4][5] |

| Urine Osmolality | Demeclocycline | Decreased | [3][4][5] |

| Plasma Sodium Concentration | Demeclocycline | Increased (Reversion of hyponatremia) | [3][4][5] |

| AQP2 Abundance (Inner Medulla) | Demeclocycline | Reduced | [3][4][5] |

| Adenylate Cyclase 5/6 Abundance (Inner Medulla) | Demeclocycline | Reduced | [3][4][5] |

| AQP2 Abundance (Cortex & Outer Medulla) | Demeclocycline | Increased | [3][4][5] |

| Adenylate Cyclase 5/6 Abundance (Cortex & Outer Medulla) | Demeclocycline | Increased | [3][4][5] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by Demeclocycline and a general experimental workflow for investigating its mechanism.

Caption: V2R signaling pathway and the inhibitory effect of Demeclocycline.

Caption: Experimental workflow for investigating Demeclocycline's mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, primarily based on the work of Kortenoeven et al. (2013).

In Vitro Studies using mpkCCD Cells

-

Cell Culture:

-

Mouse cortical collecting duct (mpkCCD) cells are cultured in a defined medium (DMEM:Ham’s F12, 1:1, with 60 nM sodium selenate, 5 µg/ml transferrin, 2 mM glutamine, 50 nM dexamethasone, 1 nM triiodothyronine, 10 ng/ml epidermal growth factor, 5 µg/ml insulin, and 20 mM D-glucose, 20 mM HEPES, and 2% fetal calf serum).

-

Cells are seeded on semipermeable filters and cultured for 8 days to allow for polarization and differentiation.

-

For experiments, cells are incubated overnight in a serum- and hormone-deprived medium before treatment.

-

-

Demeclocycline and dDAVP Treatment:

-

Cells are pre-incubated with this compound (typically in the µM range) for a specified period (e.g., 48 hours).

-

Subsequently, cells are stimulated with the V2R agonist deamino-8-D-arginine vasopressin (dDAVP) (typically at 1 nM) for various durations (e.g., 30 minutes for cAMP measurements, 24 hours for protein abundance).

-

-

Immunoblotting for Protein Abundance:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against AQP2, adenylyl cyclase isoforms, and a loading control (e.g., β-actin).

-

After incubation with HRP-conjugated secondary antibodies, signals are detected using chemiluminescence.

-

-

cAMP Measurement:

-

Following treatment, intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Cells are typically lysed in 0.1 M HCl to inhibit phosphodiesterase activity.

-

-

Quantitative Real-Time PCR (qPCR) for Gene Transcription:

-

Total RNA is extracted from cells using a suitable kit (e.g., RNeasy).

-

cDNA is synthesized from the RNA template.

-

qPCR is performed using specific primers for the Aqp2 gene and a housekeeping gene (e.g., Gapdh) for normalization.

-

In Vivo Studies using an SIADH Rat Model

-

Animal Model:

-

SIADH is induced in rats (e.g., Wistar rats) by continuous subcutaneous infusion of dDAVP using osmotic minipumps.

-

Animals are housed in metabolic cages to allow for daily measurement of water intake, urine output, and body weight.

-

-

Demeclocycline Administration:

-

A treatment group receives Demeclocycline mixed with their food or administered by oral gavage for a specified period (e.g., several days).

-

A control group receives a vehicle.

-

-

Physiological Measurements:

-

Urine osmolality is measured by freezing-point depression.

-

Plasma sodium concentration is determined using a blood gas and electrolyte analyzer.

-

-

Immunohistochemistry and Immunoblotting of Kidney Tissue:

-

At the end of the experiment, kidneys are harvested.

-

One kidney can be fixed in paraformaldehyde for immunohistochemical analysis of AQP2 and adenylyl cyclase localization.

-

The other kidney can be dissected into cortex, outer medulla, and inner medulla for protein extraction and immunoblotting as described for the in vitro studies.

-

Conclusion and Future Directions

The current body of evidence strongly supports a novel mechanism for this compound in the treatment of SIADH that goes beyond its antibiotic properties. Its primary action is the targeted disruption of the vasopressin V2 receptor signaling pathway at the level of adenylyl cyclase, leading to reduced AQP2-mediated water reabsorption in the renal collecting ducts. This detailed understanding of its molecular mechanism provides a solid foundation for the rational use of Demeclocycline in SIADH and may inform the development of more specific and potent therapies for this condition.

Future research should focus on:

-

Elucidating the precise molecular interaction between Demeclocycline and adenylyl cyclase isoforms.

-

Investigating potential off-target effects that may contribute to its therapeutic profile or side effects.

-

Exploring the differential regulation of AQP2 and adenylyl cyclases in different regions of the kidney nephron in response to Demeclocycline.

This in-depth guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key findings, experimental approaches, and future avenues of investigation into the novel mechanism of this compound in SIADH.

References

- 1. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current and future treatment options in SIADH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Demeclocycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Strategies Targeting cAMP Signaling in the Treatment of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PKA-independent vasopressin signaling in renal collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

Demeclocycline hydrochloride chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Demeclocycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum tetracycline antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Chemically, it is distinguished from chlortetracycline by the absence of a methyl group at the C-6 position.[2] This structural modification confers greater stability against acid and alkali degradation, resulting in a longer duration of action compared to other tetracyclines.[3][4] It functions by reversibly binding to the 30S and 50S ribosomal subunits, which blocks protein synthesis in susceptible microorganisms.[2][5] Beyond its antimicrobial applications in treating conditions like Lyme disease and acne, it is also used to manage hyponatremia associated with the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) by inducing nephrogenic diabetes insipidus.[1][6]

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of this compound, intended to support research, formulation development, and analytical activities.

Chemical and Physical Properties

This compound is a yellow to orange, odorless, crystalline powder with a bitter taste.[2][5][7] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₂Cl₂N₂O₈ | [5][8] |

| Molecular Weight | 501.3 g/mol | [4][5][8] |

| CAS Number | 64-73-3 | [5][9] |

| Appearance | Yellow to orange crystalline solid | [2][5] |

| Melting Point | >245°C (with decomposition) | [2][10][11][12] |

| pKa (Strongest Acidic) | 2.94 | [6] |

| pKa (Strongest Basic) | 9.04 | [6] |

| UV λmax | 229, 266, 369 nm | [3][4] |

| pH (10 mg/mL in water) | 2.0 - 3.0 | [13] |

Solubility Profile

This compound exhibits solubility in a range of aqueous and organic solvents. The hydrochloride salt is the preferred form for pharmaceutical applications due to its improved water solubility.[2][5]

| Solvent | Solubility | Source(s) |

| Water | Soluble (approx. 11 mg/mL or 1 g in 90 mL) | [7][10][11] |

| Water (20 mg/mL) | Soluble, forms a clear, very deep greenish yellow solution | [12] |

| PBS (pH 7.2) | ~3.3 mg/mL | [3][4] |

| Ethanol | Sparingly Soluble (approx. 1 mg/mL or 1 g in 980 mL) | [5][7] |

| Methanol | Soluble | [5][11] |

| Dimethylformamide (DMF) | Soluble (~1.4 mg/mL) | [3][4][5] |

| Dimethyl sulfoxide (DMSO) | Soluble (~1.0 mg/mL) | [3][4][5] |

| Acetone | Practically Insoluble | [7] |

| Chloroform | Practically Insoluble | [7] |

Stability Profile

The stability of this compound is a critical factor for its formulation, storage, and therapeutic efficacy. It is known to be more stable than tetracycline against dehydration due to its chemical structure.[2][12] However, it is particularly susceptible to degradation by light.

pH Stability and Degradation

Demeclocycline is more stable in acidic conditions.[7] The degradation of tetracyclines can be initiated by epimerization at the C4 position, followed by dehydration and further rearrangements, particularly under acidic or basic conditions. The absence of the C6-hydroxyl group in demeclocycline enhances its stability against dehydration compared to tetracycline.[2][12]

Photostability

Demeclocycline is highly photosensitive and is the tetracycline most associated with phototoxicity.[2][12] Its photodegradation follows first-order kinetics.[7] Exposure to light, particularly UV radiation, can lead to the formation of degradants. Studies have shown that packaging plays a crucial role in its protection; aluminum foil-covered vials offer significantly more protection than amber or clear glass.[7]

Thermal Stability

The compound is sensitive to high temperatures. In one study, tablets stored at 55°C for one month showed a 40% loss of the active ingredient, accompanied by a darkening in color.[7] Recommended storage conditions are typically frozen (-20°C) or refrigerated (2-8°C) in tight, light-resistant containers to ensure long-term stability.[4][5][13][14] A solid form stored at -20°C is reported to be stable for at least four years.[3][4] Aqueous solutions, however, are less stable and are not recommended for storage for more than one day.[4]

Degradation Pathways and Experimental Workflows

Understanding the degradation pathways and the experimental workflows to assess stability is crucial for drug development professionals.

Potential Degradation Pathway

The degradation of tetracyclines is complex and can proceed through several mechanisms, including epimerization, dehydration, and photo-oxidation. The diagram below illustrates a plausible degradation pathway for demeclocycline based on known tetracycline chemistry.

Caption: Plausible degradation routes for demeclocycline.

Typical Photostability Testing Workflow

The International Council for Harmonisation (ICH) Q1B guideline outlines the standard procedure for photostability testing.[15][16] The workflow ensures that a drug substance or product is systematically evaluated for its sensitivity to light.

Caption: Standard workflow for photostability testing.

Experimental Protocols

Detailed and validated analytical methods are required to assess the stability of this compound accurately.

Forced Degradation Study Protocol

Forced degradation (or stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This is critical for developing stability-indicating analytical methods.

-

Objective : To generate potential degradation products of this compound under various stress conditions.

-

Methodology :

-

Acid Hydrolysis : Dissolve the sample in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

-

Base Hydrolysis : Dissolve the sample in 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation : Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[17]

-

Thermal Degradation : Expose the solid drug substance to dry heat (e.g., 80-100°C) for an extended period.

-

Photolytic Degradation : Expose the drug substance (solid and in solution) to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/m²).[15][16]

-

-

Analysis : Analyze all stressed samples, along with a non-degraded control, using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound and its impurities. The following is an example based on pharmacopeial methods.[13][18]

-

Instrumentation : A liquid chromatograph equipped with a UV detector.

-

Column : C8 or C18 reversed-phase column (e.g., 4.6-mm × 25-cm; L21 packing).

-

Mobile Phase : A gradient or isocratic system typically composed of an aqueous buffer (e.g., phosphate buffer at pH 8.5-9.0), an organic modifier (e.g., methanol or tertiary butyl alcohol), and ion-pairing agents (e.g., tetrabutylammonium hydrogen sulfate).[18][19]

-

Column Temperature : Elevated temperatures, such as 55-60°C, may be used to improve peak shape and resolution.[18][19]

-

Detection : UV detection at a suitable wavelength, such as 254 nm or 270 nm.[18][19]

-

Sample Preparation : Accurately weigh and dissolve the sample in a suitable diluent, often 0.01 N hydrochloric acid, to a known concentration.[13][18]

-

Validation : The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. Specificity is demonstrated by showing that degradation products and process impurities do not interfere with the quantification of the main peak.

Conclusion

This compound is a potent antibiotic with a well-defined chemical profile. Its enhanced stability against acid/base hydrolysis compared to older tetracyclines is a key advantage. However, its significant photosensitivity necessitates careful handling and the use of light-protective packaging throughout the manufacturing, storage, and dispensing processes. The information and protocols provided in this guide serve as a foundational resource for professionals engaged in the development and analysis of this compound, ensuring the quality, safety, and efficacy of the final drug product.

References

- 1. Demeclocycline - Wikipedia [en.wikipedia.org]

- 2. This compound | 64-73-3 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. toku-e.com [toku-e.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C21H22Cl2N2O8 | CID 54686764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Demeclocycline [drugfuture.com]

- 10. This compound | Fisher Scientific [fishersci.ca]

- 11. chembk.com [chembk.com]

- 12. This compound CAS#: 64-73-3 [m.chemicalbook.com]

- 13. ftp.uspbpep.com [ftp.uspbpep.com]

- 14. This compound hydrate VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. Demeclocycline [drugfuture.com]

- 19. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Origin of Demeclocycline Hydrochloride from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeclocycline, a notable member of the tetracycline class of antibiotics, originates from a mutant strain of the bacterium Streptomyces aureofaciens. Its discovery was a pivotal moment in the pursuit of tetracycline analogues with modified properties. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and recovery of Demeclocycline hydrochloride. It details the experimental protocols for the isolation of Streptomyces from natural environments, the fermentation processes for Demeclocycline production, and the subsequent extraction and purification of the active compound. Furthermore, this guide presents quantitative data on production yields, outlines the intricate regulatory networks governing its biosynthesis, and provides visualizations of key experimental workflows and signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a broad-spectrum tetracycline antibiotic distinguished by the absence of a methyl group at the C-6 position of the tetracycline ring structure. This structural modification is the result of a mutation in the producing organism, Streptomyces aureofaciens[1][2]. The discovery of Demeclocycline arose from research focused on manipulating the biosynthetic pathways of chlortetracycline-producing strains of S. aureofaciens[3]. Specifically, strains deficient in the C6-methylation step were found to produce 6-demethylchlortetracycline, which is Demeclocycline[4].

This guide serves as a technical resource, providing detailed methodologies and quantitative data relevant to the discovery and production of Demeclocycline. It is intended to equip researchers with the foundational knowledge and practical protocols necessary to investigate and potentially enhance the production of this important antibiotic.

Discovery and Origin

The genesis of Demeclocycline is intrinsically linked to the study of chlortetracycline biosynthesis in Streptomyces aureofaciens. Early investigations into the metabolic pathways of this bacterium revealed that targeted disruption of specific enzymatic steps could lead to the accumulation of novel tetracycline derivatives[3].

The Producing Microorganism: Streptomyces aureofaciens

Streptomyces aureofaciens is a filamentous, Gram-positive bacterium found predominantly in soil. It is a prolific producer of secondary metabolites, most notably chlortetracycline, the first tetracycline to be discovered. The specific strains that produce Demeclocycline are mutants of wild-type S. aureofaciens that possess a dysfunctional C6-methyltransferase enzyme[4][5]. This enzyme is responsible for the methylation of the tetracycline backbone during biosynthesis. A frameshift mutation in the methyltransferase coding region has been identified as a potential cause for the demethylation of chlortetracycline, leading to the production of Demeclocycline[5].

The Genetic Basis of Demeclocycline Production

The biosynthesis of tetracyclines is governed by a cluster of genes that encode the enzymes responsible for the assembly and modification of the polyketide backbone[6]. In the case of Demeclocycline, a mutation in the gene encoding the C6-methyltransferase prevents the addition of a methyl group at the C6 position of the anhydrotetracycline intermediate[3][5]. This results in the formation of 6-demethylchlortetracycline (Demeclocycline) instead of chlortetracycline.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation of Streptomyces and the production and analysis of Demeclocycline.

Isolation of Streptomyces from Soil

Objective: To isolate pure cultures of Streptomyces species from soil samples.

Materials:

-

Sterile soil collection containers

-

Sterile distilled water

-

Sterile 10 mL pipettes and test tubes

-

Starch Casein Agar (SCA) plates (10 g soluble starch, 0.3 g casein, 2 g KNO₃, 2 g NaCl, 2 g K₂HPO₄, 0.05 g MgSO₄·7H₂O, 0.02 g CaCO₃, 0.01 g FeSO₄·7H₂O, 18 g agar, per 1 L of distilled water, pH 7.0-7.2)

-

Incubator

Protocol:

-

Collect soil samples from a depth of 10-15 cm into sterile containers.

-

Air-dry the soil samples at room temperature for 24-48 hours.

-

Prepare a serial dilution of the soil sample. Add 1 g of dried soil to 9 mL of sterile distilled water to make a 10⁻¹ dilution. Vortex thoroughly.

-

Perform serial dilutions up to 10⁻⁶ by transferring 1 mL of the previous dilution to 9 mL of sterile distilled water.

-

Plate 0.1 mL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto SCA plates.

-

Incubate the plates at 28-30°C for 7-14 days.

-

Observe the plates for characteristic Streptomyces colonies, which are typically small, dry, chalky, and may have pigmented aerial and substrate mycelia.

-

Isolate individual colonies by streaking onto fresh SCA plates to obtain pure cultures.

Fermentation for Demeclocycline Production

Objective: To cultivate a mutant strain of S. aureofaciens for the production of Demeclocycline.

Materials:

-

Pure culture of a Demeclocycline-producing S. aureofaciens mutant

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., 30 g/L starch, 10 g/L corn steep liquor, 5 g/L yeast extract, 2 g/L CaCO₃, 0.5 g/L K₂HPO₄, pH 7.0)

-

Shaker incubator

-

Fermenter (for large-scale production)

Protocol:

-

Inoculate a 250 mL flask containing 50 mL of seed culture medium with a loopful of the S. aureofaciens mutant from an agar plate.

-

Incubate the seed culture at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Inoculate a 2 L flask containing 500 mL of production medium with 5% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C on a rotary shaker at 200 rpm for 7-10 days.

-

Monitor the fermentation broth for pH, cell growth, and Demeclocycline production periodically.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., chloroform:methanol gradient)

-

Crystallization solvent (e.g., ethanol/water)

Protocol:

-

Harvest the fermentation broth and acidify to pH 2.0 with HCl to solubilize the Demeclocycline.

-

Separate the mycelium from the broth by centrifugation or filtration.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in a minimal amount of the initial chromatography solvent and load it onto a silica gel column.

-

Elute the column with a step-wise gradient of increasing methanol in chloroform.

-

Collect fractions and analyze for the presence of Demeclocycline using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing pure Demeclocycline and evaporate the solvent.

-

Dissolve the purified Demeclocycline base in ethanol and add a stoichiometric amount of HCl in ethanol to precipitate this compound.

-

Recrystallize the this compound from an appropriate solvent system to obtain a pure crystalline product.

Quantitative Analysis by HPLC

Objective: To quantify the concentration of Demeclocycline in fermentation broth or purified samples.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: A mixture of acetonitrile, water, and an ion-pairing agent (e.g., 0.1% trifluoroacetic acid)

-

This compound standard

-

Sample filtration unit (0.45 µm filter)

Protocol:

-

Prepare a stock solution of the this compound standard of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample by centrifuging the fermentation broth and filtering the supernatant through a 0.45 µm filter. Dilute the sample if necessary to fall within the calibration range.

-

Set the HPLC conditions: C18 column, mobile phase with a suitable gradient, flow rate of 1.0 mL/min, and UV detection at 350 nm.

-

Inject the standards and the sample into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of Demeclocycline in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The production of Demeclocycline can be significantly influenced by genetic modifications and fermentation conditions. The following tables summarize quantitative data from various studies.

| Strain/Condition | Demeclocycline Titer (mg/L) | Fold Increase | Reference |

| S. aureofaciens DM-1 (Wild Type) | 1250 | - | [7] |

| S. aureofaciens DM-1 with ctcB overexpression | 1680 | 1.34 | [7] |

| S. aureofaciens with duplicated 6-DCT BGC | - | 1.34 (34% increase) | [8] |

| Fermentation Parameter | Optimized Value | Demeclocycline Yield (g/L) | Reference |

| Carbon Source | Starch | - | [9] |

| Nitrogen Source | Corn Steep Liquor | - | [9] |

| pH | 5.8 - 6.0 | - | [9] |

| Temperature | 28-30°C | - | [9] |

Note: Specific yield data for Demeclocycline under varying fermentation parameters is often proprietary. The table reflects general conditions for tetracycline production.

Mandatory Visualization

Experimental Workflow for Discovery and Production

Caption: Workflow for Demeclocycline discovery and production.

Simplified Biosynthetic Pathway of Demeclocycline

Caption: Demeclocycline biosynthesis via a mutated pathway.

Regulatory Network of Tetracycline Biosynthesis

Caption: Simplified regulation of Demeclocycline production.

Conclusion

The discovery of Demeclocycline from a mutant strain of Streptomyces aureofaciens exemplifies the power of microbial genetics and metabolic engineering in generating novel therapeutic agents. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of Demeclocycline's origin, from the isolation of the producing organism to the purification and analysis of the final product. The detailed experimental protocols, quantitative data, and visual representations of workflows and pathways are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the field of antibiotic discovery and development. The continued exploration of microbial diversity and the application of advanced genetic tools hold immense promise for the discovery of new and improved antibiotics to combat the growing challenge of antimicrobial resistance.

References

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. Genetic and Biochemical Characterization of Natural Tetracycline Biosynthesis [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of the Incidental Production of a Melanin-Like Pigment during 6-Demethylchlortetracycline Production in Streptomyces aureofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Genome sequencing of Streptomyces aureofaciens DM-1 and analysis of 6-demethylchlortetracycline biosynthesis gene cluster] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bbe.or.kr [bbe.or.kr]

- 8. TAR cloning and integrated overexpression of 6-demethylchlortetracycline biosynthetic gene cluster in Streptomyces aureofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of Tetracycline by Streptomyces aureofaciens in Synthetic Media - PMC [pmc.ncbi.nlm.nih.gov]

Demeclocycline Hydrochloride's Interaction with the 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding of demeclocycline hydrochloride to the 30S ribosomal subunit, a critical interaction for its antibiotic activity. The following sections detail the quantitative binding data, the specific molecular interactions at the binding sites, and the experimental methodologies used to elucidate these interactions.

Mechanism of Action at the 30S Subunit

This compound, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] This inhibition is achieved through the specific binding of the drug to the small 30S ribosomal subunit. This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome. By preventing the binding of aa-tRNA, demeclocycline effectively halts the elongation of the polypeptide chain, thereby arresting bacterial growth.

Quantitative Analysis of Demeclocycline Binding

The binding of demeclocycline to the Escherichia coli 30S ribosomal subunit has been quantitatively characterized using fluorescence anisotropy. This technique measures the change in the rotational motion of a fluorescent molecule upon binding to a larger macromolecule. The following table summarizes the key binding parameters determined from these studies.

| Ribosomal Component | Number of High-Affinity Sites (n1) | High-Affinity Binding Constant (K1) (M⁻¹) | Number of Low-Affinity Sites (n2) | Low-Affinity Binding Constant (K2) (M⁻¹) |

| 30S Subunit | 1 | 2.2 x 10⁶ | Multiple | 0.029 x 10⁶ |

| 70S Ribosome | 1 | 3.2 x 10⁶ | Multiple | 0.082 x 10⁶ |

| 50S Subunit | 0 | - | Multiple | 0.035 x 10⁶ |

Data from Epe, B., & Woolley, P. (1984). The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy. The EMBO Journal, 3(1), 121–126.[2]

These data indicate the presence of a single, strong, and specific binding site for demeclocycline on the 30S subunit, which is consistent with its mechanism of action.[2] The 70S ribosome also exhibits a single high-affinity site, while the 50S subunit shows only weak, non-specific binding.[2]

Demeclocycline Binding Sites on the 16S rRNA

The TET1 site is a well-defined pocket formed by several helices of the 16S rRNA, primarily helices h31, h34, and h38. The interaction is stabilized by a network of hydrogen bonds between the polar face of the tetracycline molecule and the phosphate-ribose backbone of the 16S rRNA. A crucial component of this interaction is a magnesium ion (Mg²⁺), which is coordinated by the tetracycline molecule and interacts with the phosphate groups of the rRNA, further stabilizing the complex.[4][6]

Based on comparative structural analyses with other tetracyclines, the key nucleotide residues of the 16S rRNA that likely interact with demeclocycline at the TET1 site include:[7]

-

Helix 34 (h34): Nucleotides in this region are critical for forming one side of the binding pocket.

-

Helix 31 (h31): This helix contributes to the other side of the binding cleft.

-

Other interacting regions: Portions of helices h29 and h38 also contribute to the overall architecture of the binding site.

A secondary, lower-affinity binding site for some tetracyclines has also been identified in the nascent peptide exit tunnel (NPET) of the 50S subunit in some studies. However, the primary mechanism of action is attributed to the high-affinity binding at the TET1 site on the 30S subunit.

Experimental Protocols

The determination of demeclocycline's binding characteristics and the localization of its binding site on the 30S ribosomal subunit rely on a combination of biophysical and structural biology techniques. The following sections provide an overview of the methodologies for key experiments.

Fluorescence Anisotropy for Quantitative Binding Analysis

This technique is used to determine the binding affinity and stoichiometry of a ligand to a macromolecule.

Principle: A fluorescent molecule, in this case, demeclocycline which is naturally fluorescent, will tumble rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to a large molecule like the 30S ribosomal subunit, its tumbling rate is significantly reduced, leading to an increase in fluorescence anisotropy. By titrating the ribosome with the fluorescent ligand and measuring the change in anisotropy, one can determine the binding constant (K) and the number of binding sites (n).

Generalized Protocol:

-

Preparation of Ribosomes and Ligand:

-

Purify 70S ribosomes and dissociate them into 30S and 50S subunits using standard biochemical procedures (e.g., sucrose density gradient centrifugation).

-

Prepare a stock solution of this compound of known concentration.

-

-

Fluorescence Anisotropy Titration:

-

In a fluorometer cuvette, add a fixed concentration of the 30S ribosomal subunits in a suitable binding buffer (containing appropriate concentrations of Mg²⁺, K⁺, and a buffering agent).

-

Sequentially add increasing concentrations of this compound to the cuvette.

-

After each addition and a brief incubation period to reach equilibrium, measure the fluorescence anisotropy.

-

-

Data Analysis:

-

Plot the change in fluorescence anisotropy as a function of the demeclocycline concentration.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site or two-site binding model) to extract the dissociation constant (Kd) or association constant (K) and the number of binding sites.

-

X-ray Crystallography for High-Resolution Structural Analysis

X-ray crystallography provides atomic-level detail of the interaction between a ligand and its target.

Principle: Crystals of the 30S ribosomal subunit in complex with the antibiotic are grown. These crystals are then exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the three-dimensional structure of the ribosome-antibiotic complex can be determined.

Generalized Protocol for Tetracycline-Class Antibiotics:

-

Crystallization of the 30S Subunit:

-

Highly purified and active 30S ribosomal subunits are crystallized, often from thermophilic bacteria like Thermus thermophilus due to their inherent stability.

-

-

Soaking or Co-crystallization:

-

Soaking: Pre-formed crystals of the 30S subunit are transferred to a solution containing a high concentration of the tetracycline antibiotic, allowing the drug to diffuse into the crystal and bind to the ribosome.

-

Co-crystallization: The antibiotic is mixed with the 30S subunits prior to setting up the crystallization trials.

-

-

Data Collection and Structure Determination:

-

The crystals are cryo-cooled and mounted in an X-ray beamline.

-

X-ray diffraction data are collected.

-

The structure is solved using molecular replacement, using a previously determined ribosome structure as a starting model. The electron density corresponding to the bound antibiotic is then identified and the antibiotic molecule is built into the model.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is another powerful technique for determining the high-resolution structure of large macromolecular complexes.

Principle: A solution containing the 30S subunit-antibiotic complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. This preserves the native structure of the complex. A transmission electron microscope is used to take thousands of images of the randomly oriented particles. These images are then computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex.

Generalized Protocol:

-

Sample Preparation:

-

A solution of the purified 30S ribosomal subunits is incubated with an excess of the antibiotic to ensure saturation of the binding site.

-

-

Vitrification:

-

A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunged into a cryogen (e.g., liquid ethane) to rapidly freeze the sample.

-

-

Data Collection:

-

The vitrified grids are imaged in a cryo-electron microscope.

-

-

Image Processing and 3D Reconstruction:

-

Individual particle images are picked from the micrographs.

-

The particles are classified and aligned to generate 2D class averages.

-

A 3D reconstruction is generated and refined to high resolution.

-

Chemical Footprinting

This biochemical technique is used to identify the binding site of a ligand on an RNA molecule.

Principle: The 16S rRNA within the 30S subunit is subjected to modification by a chemical probe (e.g., dimethyl sulfate - DMS). In the absence of a bound ligand, the probe will modify accessible nucleotides. When an antibiotic like demeclocycline is bound, it protects the nucleotides in its binding pocket from chemical modification. By comparing the modification pattern in the presence and absence of the drug, the binding site can be mapped.

Generalized Protocol:

-

Formation of the Ribosome-Antibiotic Complex:

-

Purified 30S subunits are incubated with or without demeclocycline.

-

-

Chemical Modification:

-

The complexes are treated with a chemical probe (e.g., DMS, which methylates adenine and cytosine bases).

-

-

Primer Extension Analysis:

-

The modified 16S rRNA is extracted.

-

A radiolabeled or fluorescently labeled DNA primer, complementary to a downstream sequence of the 16S rRNA, is annealed.

-

Reverse transcriptase is used to synthesize a cDNA copy of the rRNA. The enzyme will stop at the sites of chemical modification.

-

-

Analysis:

-

The resulting cDNA fragments are separated by gel electrophoresis.

-

The positions of the stops, and therefore the modified nucleotides, are identified. A decrease in modification at specific nucleotides in the presence of the antibiotic indicates that these residues are part of the binding site.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Mechanism of action of Demeclocycline on the 30S subunit.

Caption: Workflow for Fluorescence Anisotropy Binding Assay.

Caption: Comparative workflow for structural analysis techniques.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. the-structural-basis-for-the-action-of-the-antibiotics-tetracycline-pactamycin-and-hygromycin-b-on-the-30s-ribosomal-subunit - Ask this paper | Bohrium [bohrium.com]

- 4. academic.oup.com [academic.oup.com]

- 5. embopress.org [embopress.org]

- 6. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Unintended Cellular Interactions of Demeclocycline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Demeclocycline hydrochloride, a member of the tetracycline class of antibiotics, has long been utilized for its bacteriostatic properties, primarily by inhibiting protein synthesis in prokaryotic cells.[1][2] However, its utility has extended beyond antimicrobial applications, notably in the off-label treatment of the syndrome of inappropriate antidiuretic hormone (SIADH).[2][3] This particular therapeutic use hinges on a significant off-target effect in eukaryotic cells: the induction of nephrogenic diabetes insipidus.[3] A growing body of evidence reveals that demeclocycline and its structural analogs, such as doxycycline, exert a range of off-target effects in eukaryotic systems. These unintended interactions can have profound implications for cellular function and are a critical consideration in both clinical applications and biomedical research.

This in-depth technical guide explores the core off-target effects of this compound in eukaryotic cells. It provides a comprehensive overview of the molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the affected signaling pathways and experimental workflows. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals to better understand and account for the multifaceted cellular impact of this compound.

Inhibition of the Vasopressin-cAMP-Aquaporin 2 Signaling Pathway

One of the most well-documented off-target effects of demeclocycline is its ability to interfere with the vasopressin-regulated water reabsorption in the renal collecting ducts. This effect is the basis for its use in treating hyponatremia associated with SIADH.[4][5] The mechanism involves the disruption of the cyclic AMP (cAMP) signaling cascade, which is crucial for the expression and plasma membrane localization of Aquaporin-2 (AQP2) water channels.[4][6]

Demeclocycline has been shown to decrease the abundance of AQP2 and inhibit its gene transcription.[4][5] This is achieved not by affecting the vasopressin type 2 receptor itself, but by reducing the dDAVP-induced generation of cAMP.[4] The underlying mechanism for this reduction in cAMP is the decreased abundance of adenylyl cyclase isoforms 3, 5, and 6.[4][5]

Quantitative Data:

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| AQP2 Abundance | mpkCCD cells | Demeclocycline | Dose-dependent decrease | [4][7] |

| AQP2 Gene Transcription | mpkCCD cells | Demeclocycline | Decreased | [4][6] |

| dDAVP-induced cAMP generation | mpkCCD cells | Demeclocycline | Decreased | [4][5] |

| Adenylate Cyclase 3, 5/6 Abundance | mpkCCD cells | Demeclocycline | Decreased | [4][6] |

| Urine Volume | SIADH rat model | Demeclocycline | Increased | [4] |

| Urine Osmolality | SIADH rat model | Demeclocycline | Decreased | [4] |

Experimental Protocols:

Cell Culture and Treatment: Mouse cortical collecting duct (mpkCCD) cells are cultured in a defined medium. For experiments, cells are treated with deamino-8-d-arginine vasopressin (dDAVP) to stimulate the vasopressin pathway, in the presence or absence of varying concentrations of this compound.

cAMP Measurement Assay:

-

mpkCCD cells are seeded in 24-well plates and grown to confluence.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes.

-

Cells are then incubated with dDAVP and/or demeclocycline for a specified time.

-

The reaction is stopped, and cells are lysed.

-

Intracellular cAMP levels are determined using a competitive enzyme immunoassay kit.

Western Blotting for Protein Abundance:

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against AQP2, adenylate cyclase isoforms, or a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Quantitative PCR (qPCR) for Gene Expression:

-

Total RNA is extracted from mpkCCD cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the RNA template using a reverse transcription kit.

-

qPCR is performed using primers specific for the AQP2 gene and a reference gene (e.g., GAPDH).

-

Relative gene expression is calculated using the ΔΔCt method.

Signaling Pathway Diagram:

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracycline antibiotics, including the closely related doxycycline, are recognized for their ability to inhibit matrix metalloproteinases (MMPs) independently of their antimicrobial properties.[8][9] This inhibition is a significant off-target effect with potential therapeutic implications in conditions characterized by excessive MMP activity. While direct quantitative data for demeclocycline is less abundant, the extensive research on doxycycline provides a strong basis for understanding this effect. Doxycycline has been shown to inhibit various MMPs, including collagenases (MMP-1, MMP-8, MMP-13) and gelatinases (MMP-2, MMP-9).[10][11] This inhibition can disrupt the conformation of the hemopexin-like domain of some MMPs and the catalytic domain of others.[10]

Quantitative Data (Doxycycline as a reference):

| MMP Target | Substrate | Inhibition by Doxycycline | Reference |

| MMP-13 | Type II Collagen | 50-60% inhibition at 30 µM | [10] |

| MMP-8 | Type II Collagen | 50-60% inhibition at 30 µM | [10] |

| MMP-1 | Type II Collagen | 18% inhibition at 50 µM | [10] |

| MMP-8 | Peptolide substrate | Ki = 36 µM | [10] |

| Truncated MMP-8 | Peptolide substrate | Ki = 77 µM | [10] |

| MMP-2 | Gelatin | Attenuated activity | [12] |

| MMP-9 | Gelatin | Attenuated activity | [12] |

Experimental Protocols:

MMP Activity Assay (Zymography):

-

Protein samples (e.g., from cell culture supernatant or tissue homogenates) are mixed with non-reducing sample buffer.

-

Samples are loaded onto a polyacrylamide gel co-polymerized with a substrate for the MMP of interest (e.g., gelatin for gelatinases).

-

Following electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow protein renaturation.

-

The gel is incubated in a developing buffer containing calcium and zinc ions at 37°C to allow MMPs to digest the substrate.

-

The gel is stained with Coomassie Brilliant Blue and then destained.

-

Areas of MMP activity appear as clear bands on a blue background, which can be quantified by densitometry.

Collagenase Activity Assay:

-

Recombinant human MMPs (e.g., MMP-1, MMP-8, MMP-13) are used.

-

The enzyme is incubated with its substrate (e.g., type II collagen) in the presence or absence of various concentrations of the inhibitor (demeclocycline or doxycycline).

-

The reaction is stopped, and the collagen digestion products are analyzed by SDS-PAGE.

-

The extent of collagen degradation is quantified by measuring the density of the intact collagen bands and the digestion fragments.

Logical Relationship Diagram:

Impairment of Mitochondrial Protein Synthesis and Function

A significant off-target effect of tetracycline antibiotics in eukaryotic cells stems from the endosymbiotic origin of mitochondria. Mitochondrial ribosomes share structural similarities with bacterial ribosomes, making them susceptible to inhibition by these antibiotics.[13][14] Treatment with tetracyclines, such as doxycycline, can disrupt mitochondrial protein synthesis, leading to a state of "mitonuclear protein imbalance" where the levels of mitochondrial DNA-encoded proteins are reduced relative to nuclear DNA-encoded mitochondrial proteins.[13][15] This imbalance can impair oxidative phosphorylation, reduce ATP production, and induce widespread changes in nuclear gene expression as a compensatory response.[15][16]

Quantitative Data (Doxycycline as a reference):

| Parameter | Cell Line | Treatment | Result | Reference |

| Mitochondrial Protein Expression (MTCO1) | HEK293, HeLa, Hepa 1-6 cells | Doxycycline | Dose-dependent decrease | [15] |

| Gene Expression | RT112 cells | 1 µg/mL Doxycycline | Altered expression of 2181 genes | [15] |

| Mitochondrial Protein-coding Gene Expression | RT112 cells | 1 µg/mL Doxycycline | 142 genes altered (65.5% downregulated) | [15] |

| Oxygen Consumption | Various human cell lines | Doxycycline | Markedly reduced | [13] |

| ATP Production | H1299 cells | Doxycycline | Restricted | [16] |

Experimental Protocols:

Assessment of Mitonuclear Protein Imbalance:

-

Cells are treated with demeclocycline or a vehicle control.

-

Total protein is extracted, and Western blotting is performed as described previously.

-

Membranes are probed with antibodies against a mitochondrial DNA-encoded protein (e.g., MT-CO1) and a nuclear DNA-encoded mitochondrial protein (e.g., SDHA).

-

The ratio of MT-CO1 to SDHA is calculated to assess mitonuclear protein imbalance.

Measurement of Oxygen Consumption Rate (OCR):

-

Cells are seeded in a specialized microplate for metabolic analysis.

-

After treatment with demeclocycline, the medium is replaced with a low-buffer Seahorse XF medium.

-

The microplate is placed in an extracellular flux analyzer (e.g., Seahorse XF).

-

OCR is measured in real-time. Sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

ATP Production Assay:

-

Cells are cultured and treated with demeclocycline.

-

Cells are lysed, and the intracellular ATP concentration is measured using a luciferase-based ATP assay kit.

-

Luminescence is measured using a luminometer, and ATP levels are calculated based on a standard curve.

Experimental Workflow Diagram:

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Demeclocycline - Wikipedia [en.wikipedia.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 6. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. The role of doxycycline as a matrix metalloproteinase inhibitor for the treatment of chronic wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Effect of matrix metalloproteinase inhibition by doxycycline on myocardial healing and remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetracycline antibiotics impair T cell function by targeting mitochondria | Karolinska Institutet [news.ki.se]

- 15. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Bioavailability of Demeclocycline Hydrochloride Salt Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeclocycline, a tetracycline antibiotic, is clinically available as its hydrochloride salt. The oral bioavailability of a drug is a critical determinant of its therapeutic efficacy, and for poorly soluble drugs like demeclocycline, the choice of salt form and the solid-state properties of the active pharmaceutical ingredient (API) can have a significant impact. This technical guide provides a comprehensive overview of the bioavailability of demeclocycline hydrochloride, explores the potential influence of different salt forms, and details the experimental protocols necessary for their evaluation. Due to a lack of publicly available direct comparative studies on various demeclocycline salts, this guide integrates established principles of pharmaceutical science with the available data for the hydrochloride form to provide a robust framework for research and development.

Introduction to Demeclocycline and the Importance of Salt Selection

Demeclocycline is a broad-spectrum antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] It exerts its bacteriostatic effect by inhibiting protein synthesis.[1] The hydrochloride salt is the preferred formulation for pharmaceutical applications, likely due to its favorable stability and solubility characteristics compared to the free base.[2]

The oral bioavailability of this compound is reported to be in the range of 60-80%.[1] However, this can be significantly influenced by factors such as the presence of food, particularly dairy products, and co-administration with antacids containing multivalent cations, which can reduce absorption by more than 50%.[3]

The selection of an appropriate salt form is a critical step in drug development. Different salt forms of an API can exhibit distinct physicochemical properties, including:

-

Solubility: This is often the rate-limiting step for the absorption of poorly soluble drugs.

-

Dissolution Rate: The speed at which the solid drug dissolves in the gastrointestinal fluids.

-

Hygroscopicity: The tendency to absorb moisture from the air, which can affect stability.

-

Solid-state stability: The propensity to convert to different crystalline forms (polymorphism).

-

Manufacturability: Properties like flowability and compressibility that are important for tablet production.

These properties can, in turn, significantly impact the bioavailability of the drug. While demeclocycline is primarily available as the hydrochloride salt, the exploration of other salt forms, such as maleate or oxalate, could potentially offer advantages in terms of solubility, dissolution, and ultimately, bioavailability.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound provide a baseline for comparison with potential alternative salt forms.

| Parameter | Value | Reference |

| Oral Bioavailability | 60-80% | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [3] |

| Effect of Food (especially dairy) | Absorption reduced by >50% | [3] |

| Effect of Antacids (Al, Ca, Mg) | Absorption reduced by >50% | [3] |

| Protein Binding | 41-50% | [1] |

| Elimination Half-life | 10-17 hours | [1] |

| Excretion | Primarily renal | [1] |

A study in rats indicated that the plasma levels of demeclocycline after oral administration of the free base and the hydrochloride salt were "essentially identical," suggesting that in this animal model, the salt form did not significantly impact overall exposure.[4] However, this may not directly translate to humans, and further studies would be required to confirm these findings.

The Potential Impact of Different Salt Forms and Polymorphism

While specific data for alternative demeclocycline salts is lacking, the principles of pharmaceutical sciences allow for a theoretical exploration of their potential impact.

Alternative Salt Forms

The formation of salts with different counter-ions (e.g., maleate, oxalate) can alter the physicochemical properties of the parent drug. For instance, a salt with a more acidic counter-ion might exhibit a different dissolution profile in the varying pH environments of the gastrointestinal tract. A key consideration is the "common ion effect," where the presence of a common ion in the dissolution medium can suppress the dissolution of a salt. For example, the dissolution of a hydrochloride salt can be reduced in the acidic environment of the stomach, which is rich in chloride ions.[5]

Polymorphism